2-Methylphenyl prop-2-enoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13633-84-6 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
(2-methylphenyl) prop-2-enoate |
InChI |
InChI=1S/C10H10O2/c1-3-10(11)12-9-7-5-4-6-8(9)2/h3-7H,1H2,2H3 |
InChI Key |
GCIHZDWTJCGMDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)C=C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Methylphenyl Prop 2 Enoate and Its Analogues
Esterification Protocols and Derivatives Synthesis
The primary method for the synthesis of 2-methylphenyl prop-2-enoate and its substituted derivatives is through the esterification of the corresponding phenol (B47542) with acrylic acid or its derivatives. This transformation can be achieved through various catalytic systems, with acid catalysis being a prominent approach.
Acid-Catalyzed Esterification Approaches
Acid-catalyzed esterification, a classic and widely employed method, involves the reaction of a phenol, such as 2-cresol, with acrylic acid in the presence of a strong acid catalyst. The mechanism involves the protonation of the carbonyl oxygen of acrylic acid, which enhances its electrophilicity and facilitates nucleophilic attack by the hydroxyl group of the phenol. The subsequent elimination of a water molecule yields the desired ester.
Commonly used homogeneous acid catalysts for this reaction include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA). These catalysts are effective in promoting the reaction; however, they can sometimes lead to side reactions, such as polymerization of the acrylate (B77674) product, particularly at elevated temperatures.
Optimized Reaction Conditions and Catalyst Selection
The optimization of reaction conditions is crucial for achieving high yields of phenyl acrylates while minimizing side product formation. Key parameters that are often fine-tuned include temperature, reaction time, and the choice of catalyst. For the esterification of acrylic acid, temperatures are typically maintained in the range of 50-70 °C when using homogeneous catalysts like sulfuric acid. researchgate.net
In addition to traditional mineral acids, solid acid catalysts have been explored for the esterification of acrylic acid. Zirconium(IV) chloride oxide hydrate (ZrOCl₂·8H₂O) has been reported as an efficient, cheap, and reusable catalyst for the esterification of acrylic acid with alcohols, even with equimolar amounts of reactants under solvent-free conditions at ambient temperature. nih.gov This suggests a potential for greener and more economical synthetic routes.
The selection of the catalyst can significantly impact the reaction outcome. For instance, in the esterification of phenylacetic acid with p-cresol, Al³⁺-montmorillonite nanoclay was found to be a highly active heterogeneous catalyst. nih.gov While this is not a direct synthesis of an acrylate, it highlights the potential of solid acid catalysts in the esterification of substituted phenols.
| Catalyst | Reactants | Temperature (°C) | Yield (%) | Reference |
| H₂SO₄ | Acrylic Acid, Ethanol | 70 | 83.99 | researchgate.net |
| ZrOCl₂·8H₂O | Acrylic Acid, Various Alcohols | Ambient | Good | nih.gov |
| Al³⁺-montmorillonite | Phenylacetic Acid, p-Cresol | Reflux | High | nih.gov |
Strategies for Preparation of Substituted Phenyl Acrylates
The synthesis of a diverse range of substituted phenyl acrylates can be achieved by employing appropriately substituted phenols in the esterification reaction. The electronic and steric properties of the substituents on the phenyl ring can influence the reactivity of the phenol and may necessitate adjustments to the reaction conditions.
For example, the synthesis of functionalized phenyl acrylate polymer supports involved the copolymerization of various substituted phenyl acrylates, such as 4-nitro, 4-benzoyl, and 2-carbomethoxy phenyl acrylate. researchgate.net These monomers were likely prepared through the esterification of the corresponding substituted phenols with acrylic acid or acryloyl chloride.
An alternative strategy for accessing α-substituted acrylate esters involves the use of 5-monosubstituted Meldrum's acids, which can be converted to the desired esters in high yields under mild conditions. acs.org This method offers a versatile route to a wide array of α-substituted acrylates.
Advanced Coupling and Condensation Reactions
Beyond their synthesis via esterification, this compound and its analogues are valuable substrates for advanced carbon-carbon bond-forming reactions, enabling the construction of more complex and functionalized molecules.
Mizoroki-Heck Cross-Coupling for Arylation of Acrylates
The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that allows for the arylation of alkenes, including acrylates. This reaction typically involves the coupling of an aryl halide or triflate with an acrylate in the presence of a palladium catalyst and a base. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the palladium(0) species, migratory insertion of the acrylate into the aryl-palladium bond, and subsequent β-hydride elimination to afford the arylated acrylate product and regenerate the palladium(0) catalyst.
The arylation of acrylates such as butyl acrylate with aryl iodides has been successfully achieved in water using palladium acetate (B1210297) as the catalyst, demonstrating the potential for environmentally benign reaction conditions. researchgate.net The use of stable and efficient pre-catalysts, such as imidazolium-based palladates, has also been shown to facilitate the Mizoroki-Heck reaction of various aryl halides with a range of acrylates and acrylamides, often providing good to excellent yields. ugent.beresearchgate.net
A general procedure for the Mizoroki-Heck reaction involves heating the aryl halide, the acrylate, a palladium pre-catalyst (e.g., [SIPr·H][Pd(η³-2-Me-allyl)Cl₂]), and a base (e.g., K₂CO₃) in a suitable solvent like DMF at elevated temperatures (e.g., 100 °C). ugent.be
| Catalyst System | Aryl Halide | Acrylate | Base | Solvent | Yield (%) | Reference |
| Pd(OAc)₂/TBAB | Aryl Iodides | Butyl Acrylate | K₂CO₃ | Water | Good | researchgate.net |
| [SIPr·H][Pd(η³-2-Me-allyl)Cl₂] | Various Aryl Halides | Various Acrylates | K₂CO₃ | DMF | up to 98 | ugent.be |
| Pd(OAc)₂/keYPhos | Aryl Chlorides | N-H Heteroarenes | - | - | High | rsc.org |
Morita-Baylis-Hillman Reaction in Acrylate Scaffold Construction
The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an activated alkene, such as an acrylate, and an electrophile, typically an aldehyde, catalyzed by a nucleophile, most commonly a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO) or a phosphine (B1218219). wikipedia.orgorganic-chemistry.org The reaction leads to the formation of a highly functionalized allylic alcohol.
The mechanism of the DABCO-catalyzed MBH reaction involves the initial conjugate addition of DABCO to the acrylate, forming a zwitterionic enolate intermediate. This enolate then adds to the aldehyde electrophile. A subsequent proton transfer and elimination of the catalyst furnishes the final product. A key drawback of the MBH reaction is its often slow reaction rate. wikipedia.org
The scope of the MBH reaction is broad, accommodating a variety of aldehydes and activated alkenes. nih.gov For instance, the reaction of various aldehydes with acrylates can be performed at room temperature using DABCO as the catalyst. The reaction conditions can be influenced by the solvent and the nature of the reactants. For example, secondary N-alkyl acrylamides have been successfully employed in MBH reactions by carefully optimizing the conditions to balance the desired coupling and competitive side reactions.
The MBH adducts are valuable synthetic intermediates that can be further transformed into a variety of complex molecules.
| Catalyst | Electrophile | Activated Alkene | Key Features | Reference |
| DABCO | Aldehydes | Acrylates | Formation of allylic alcohols | wikipedia.orgorganic-chemistry.org |
| Phosphines | Aldehydes | Acrylates | Alternative to amine catalysts | wikipedia.org |
| 3-Hydroxyquinuclidine | p-Nitrobenzaldehyde | N-alkyl acrylamides | Optimized for challenging substrates |
Mechanistic Investigations of Chemical Reactions Involving this compound
The chemical reactivity of this compound is governed by the interplay of its constituent functional groups: the acrylate moiety, the phenyl ring, and the ortho-methyl substituent. Understanding the mechanisms of the reactions it undergoes is crucial for controlling reaction outcomes and designing novel synthetic methodologies. This section delves into the mechanistic details of several key transformations involving this compound and its analogues.
Polymerization Mechanism Elucidation and Kinetic Studies
The polymerization of this compound, like other acrylic monomers, typically proceeds via a free-radical chain-growth mechanism. This process can be broken down into three main stages: initiation, propagation, and termination.
Initiation: The process begins with the generation of free radicals from an initiator molecule, which can be induced by heat or light. These primary radicals then add to the double bond of a this compound monomer, forming a new radical species.
Termination: The growth of polymer chains is halted by termination reactions, which can occur through combination or disproportionation of two growing radical chains.
Kinetic studies on the radical polymerization of analogous compounds, such as phenyl acrylate (PhA) and phenyl methacrylate (B99206) (PMA), provide insights into the factors influencing the polymerization of this compound. The propagation rate constant (k_p) and termination rate constant (k_t) are critical parameters in these studies. For instance, the solvent can have a significant effect on these constants. Studies on the radical polymerization of phenyl methacrylate in various aromatic solvents have shown that the k_p values are influenced by the solvent, with an observed trend of benzene < fluorobenzene < chlorobenzene < anisole < bromobenzene < benzonitrile researchgate.net. A similar trend was observed for phenyl acrylate, with the solvent effect being somewhat larger, suggesting that the steric hindrance from the α-methyl group in PMA can modulate these interactions researchgate.net.
The presence of the ortho-methyl group in this compound is expected to introduce steric effects that can influence the polymerization kinetics. This steric hindrance may affect the approach of the propagating radical to the monomer, potentially leading to a lower propagation rate constant compared to its unsubstituted analogue, phenyl acrylate.
Below is a table summarizing the general steps in the free-radical polymerization of this compound.
| Polymerization Stage | Description |
| Initiation | A radical initiator (I•) attacks the double bond of the monomer (M) to form a monomer radical (M•). I• + M → IM• |
| Propagation | The monomer radical adds to another monomer molecule, extending the polymer chain. IM• + M → IM₂• → ... → IMₙ• |
| Termination | Two growing polymer chains react to terminate the polymerization. This can occur by combination (forming one long chain) or disproportionation (forming two chains, one with a saturated end and one with an unsaturated end). |
Pathways of Electrophilic Aromatic Substitution on Substituted Phenyl Rings
The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of such reactions is dictated by the directing effects of the two substituents already present on the ring: the methyl group (-CH₃) and the prop-2-enoate ester group (-OCOC₂H₃).
The methyl group is an activating group and an ortho, para-director. It donates electron density to the ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles. This electron donation preferentially stabilizes the carbocation intermediates formed during attack at the ortho and para positions.
In this compound, the methyl group is at the 2-position. The directing effects of the two groups are as follows:
Methyl group (at C2): Directs to positions 4 and 6 (para and ortho, respectively).
Ester group (at C1): Directs to positions 2, 4, and 6 (ortho and para).
Both groups reinforce the directing of incoming electrophiles to the 4- and 6-positions . Steric hindrance from the ortho-methyl group and the adjacent ester group might influence the relative rates of substitution at these two positions, with the less sterically hindered 4-position often being the favored site of attack.
The mechanism of EAS involves the attack of an electrophile (E⁺) on the aromatic ring to form a resonance-stabilized carbocation intermediate, often called a sigma complex or Wheland intermediate. This is typically the rate-determining step. In the final step, a proton is lost from the ring to restore aromaticity.
The table below summarizes the directing effects of the substituents on the phenyl ring of this compound.
| Substituent | Position | Electronic Effect | Directing Effect |
| -CH₃ | 2 | Activating (Inductive) | ortho, para (to positions 4, 6) |
| -OCOC₂H₃ | 1 | Deactivating (overall), but resonance donating | ortho, para (to positions 2, 4, 6) |
Intramolecular Charge-Transfer Complex Formation and Reactivity
In molecules containing both electron-donating and electron-accepting moieties, it is possible for an intramolecular charge-transfer (ICT) complex to form, particularly in the excited state. In this compound, the methyl-substituted phenyl ring can act as an electron donor, while the acrylate group, with its electron-withdrawing carbonyl, can act as an electron acceptor.
Upon photoexcitation, an electron can be promoted from the highest occupied molecular orbital (HOMO), which is likely to be localized on the electron-rich phenyl ring, to the lowest unoccupied molecular orbital (LUMO), which is expected to have significant character on the electron-deficient acrylate moiety. This charge separation in the excited state leads to the formation of a species with a larger dipole moment than the ground state.
The geometry of the molecule can play a crucial role in the formation and stability of the ICT state. For efficient charge transfer, a certain degree of planarity is often required to allow for effective overlap between the p-orbitals of the donor and acceptor parts of the molecule. However, in some systems, a twisted intramolecular charge-transfer (TICT) state can be formed, where the donor and acceptor moieties are twisted with respect to each other in the excited state. The ortho-methyl group in this compound could sterically influence the preferred conformation in both the ground and excited states, thereby affecting the efficiency of ICT complex formation.
Catalytic Cycle Analysis in Cross-Coupling Processes
This compound can potentially participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are powerful tools for the formation of carbon-carbon bonds. The general mechanisms for these reactions involve a catalytic cycle centered around a palladium catalyst.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of an aryl halide or triflate with an organoboron compound in the presence of a palladium catalyst and a base. If this compound were to be synthesized via this method, it would likely involve the coupling of 2-methylphenol with a prop-2-enoyl halide followed by conversion to a triflate, which then undergoes coupling with a suitable organoboron reagent. Conversely, if the phenyl ring of this compound were halogenated, it could serve as the electrophilic partner.
The catalytic cycle for the Suzuki-Miyaura reaction generally proceeds through three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate (Ar-Pd-X).
Transmetalation: The organoboron reagent (R-B(OR')₂) reacts with the palladium(II) intermediate, transferring the organic group (R) to the palladium center and forming a new palladium(II) species (Ar-Pd-R). This step is facilitated by a base.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (Ar-R), regenerating the palladium(0) catalyst.
The ortho-methyl group in a substrate derived from this compound could exert steric hindrance, potentially affecting the rates of oxidative addition and reductive elimination. The choice of phosphine ligands on the palladium catalyst is crucial for overcoming such steric challenges rsc.org.
Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene. While this compound itself is an alkene, the aryl group could be modified to an aryl halide to participate as the electrophile.
The catalytic cycle for the Heck reaction typically involves:
Oxidative Addition: A Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) complex.
Alkene Insertion (Carbopalladation): The alkene coordinates to the palladium center and then inserts into the Pd-aryl bond.
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the coupled alkene product and a palladium-hydride species.
Reductive Elimination/Base Regeneration: The Pd(0) catalyst is regenerated by the action of a base.
The electronic and steric properties of the substituents on both the aryl halide and the alkene can influence the regioselectivity and efficiency of the Heck reaction.
Generation and Reactivity of Reactive Intermediates (e.g., ε-Carbonyl Cations)
Under specific reaction conditions, this compound and its derivatives could potentially form various reactive intermediates.
Ketene Intermediates: Pyrolysis of phenyl acetate is known to produce phenol and ketene via a thermal unimolecular elimination reaction at high temperatures (around 625 °C) nih.gov. It is plausible that under similar pyrolytic conditions, this compound could undergo a related fragmentation to generate 2-methylphenol and prop-2-enoylketene, although this is a hypothetical pathway that would require harsh conditions.
ε-Carbonyl Cations: The generation of ε-carbonyl cations, which are reactive intermediates with a positive charge at the ε-position relative to a carbonyl group, has been achieved from ε-bromide dienoate or dienone starting materials using Lewis acid catalysis (e.g., GaCl₃ or InCl₃) nih.govnih.gov. While this compound itself is not a direct precursor for such cations, a suitably functionalized derivative could potentially undergo such a transformation. For example, if the acrylate moiety were extended and contained a leaving group at the ε-position, it could be a substrate for the generation of an ε-carbonyl cation. These cations are highly electrophilic and can react with various nucleophiles. The viability of these cations can be supported by DFT calculations nih.gov.
Advanced Spectroscopic and Structural Characterization of 2 Methylphenyl Prop 2 Enoate Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering unparalleled detail about the chemical environment of individual atoms.
¹H and ¹³C NMR for Aromatic and Aliphatic Proton and Carbon Characterization
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in identifying the distinct chemical environments of the hydrogen and carbon atoms within the 2-Methylphenyl prop-2-enoate structure. rsc.orgiupac.org
In a typical ¹H NMR spectrum, the aromatic protons of the 2-methylphenyl group appear as a multiplet in the downfield region, generally between δ 7.0 and 7.5 ppm. The vinylic protons of the prop-2-enoate moiety exhibit characteristic signals. The proton geminal to the ester group (Hα) and the two terminal protons (Hβ) typically show distinct splitting patterns and chemical shifts. The methyl protons on the aromatic ring present a singlet peak in the upfield region, usually around δ 2.2-2.4 ppm.
The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon of the ester group appearing significantly downfield, often above δ 160 ppm. researchgate.net The aromatic carbons resonate in the δ 120-150 ppm range, while the sp² carbons of the vinyl group are found between approximately δ 125 and 136 ppm. researchgate.net The methyl carbon attached to the aromatic ring gives a signal in the aliphatic region, typically around δ 15-20 ppm.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound.
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic Protons | 7.0 - 7.5 (m) | 120 - 150 |
| Vinylic Protons | 5.5 - 6.5 (m) | 125 - 136 |
| Methyl Protons (Aromatic) | 2.2 - 2.4 (s) | 15 - 20 |
| Carbonyl Carbon | - | > 160 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. 'm' denotes a multiplet and 's' denotes a singlet.
Stereochemical Assignments via ¹H NMR and NOE Experiments
The spatial arrangement of atoms, or stereochemistry, can be investigated using advanced NMR techniques like the Nuclear Overhauser Effect (NOE). ucl.ac.uk NOE experiments detect protons that are close in space (typically < 5 Å), providing crucial information for determining the three-dimensional structure of molecules. ucl.ac.uk By irradiating a specific proton and observing which other protons show an enhanced signal, through-space connectivities can be established. This is particularly useful for confirming the proximity of the acrylate (B77674) group to the methyl-substituted phenyl ring.
Variable-Temperature NMR Studies for Tautomerism and Conformational Dynamics
Variable-temperature NMR studies can provide insights into dynamic processes such as tautomerism and conformational changes. anu.edu.au While tautomerism is not a primary feature of this compound, these studies can reveal information about the rotational barriers around single bonds, such as the C-O bond of the ester and the C-C bond connecting the phenyl ring to the ester group. Changes in the NMR spectrum as a function of temperature can indicate the presence of different conformers and allow for the determination of the energy barriers between them.
Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Confirmation
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its structure.
A strong absorption band is typically observed in the region of 1720-1740 cm⁻¹, which is indicative of the C=O stretching vibration of the α,β-unsaturated ester. spectroscopyonline.com The C=C stretching vibration of the acrylate moiety usually appears around 1630-1640 cm⁻¹. The aromatic ring exhibits characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ester group typically produce strong bands in the 1100-1300 cm⁻¹ range. spectroscopyonline.com
Table 2: Key FT-IR Absorption Bands for this compound.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
|---|---|
| C=O Stretch (α,β-unsaturated ester) | 1720 - 1740 |
| C=C Stretch (alkene) | 1630 - 1640 |
| C=C Stretch (aromatic) | 1450 - 1600 |
| C-H Stretch (aromatic) | > 3000 |
| C-O Stretch (ester) | 1100 - 1300 |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through fragmentation analysis. libretexts.org
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. nih.gov For this compound (C₁₀H₁₀O₂), the expected exact mass can be calculated and compared to the experimental value obtained from HRMS, confirming the elemental composition with a high degree of confidence. rsc.org
The fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.org Common fragmentation pathways for esters include the loss of the alkoxy group or the entire ester side chain. For this compound, characteristic fragments might include the loss of the prop-2-enoyl group or the o-cresyl group, leading to the formation of stable carbocations that are detected by the mass spectrometer. The analysis of these fragment ions helps to piece together the structure of the original molecule. youtube.com
Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Pattern Analysis
Electron Ionization Mass Spectrometry (EI-MS) provides critical insights into the structural composition of organic molecules by analyzing their fragmentation patterns upon electron impact. In the study of halogen-substituted 3-phenylpropenoate-related structures, a distinctive fragmentation behavior was observed for compounds with a substituent at the ortho position of the phenyl ring.
A notable phenomenon is the loss of a chlorine atom from the 2-position of the phenyl ring in ethyl 3-(2-chlorophenyl)-propenoate. nih.gov This selective elimination is not observed when the halogen is in the para position. nih.gov The fragmentation mechanism often involves skeletal rearrangements, which are facilitated by the presence of highly unsaturated groups. nih.gov For many of the examined compounds, a loss of 63 Da is detected, corresponding to the sequential loss of an ethylene (B1197577) molecule and a chlorine radical ([M]•+ - C2H4 - Cl•). nih.gov This fragmentation pathway suggests the formation of a 2-ethoxybenzopyrylium intermediate, which then expels ethene to form a 2-hydroxybenzopyrylium ion. nih.gov A concerted mechanism leading directly to the 2-hydroxybenzopyrylium ion is also considered plausible. nih.gov
In contrast, the fragmentation of 3-(2-fluorophenyl)-propenoate ethyl ester does not show the formation of a coumarin. Instead, it fragments similarly to meta- and para-chlorocinnamic acids, producing a peak at m/z 166, likely corresponding to the 2-fluorocinnamic acid ion, which further fragments to the 2-fluorocinnamoylium ion (m/z 149). nih.gov The stronger carbon-fluorine bond energy is thought to be responsible for this different fragmentation pathway. nih.gov
In the analysis of methylated warfarin (B611796) derivatives, which share structural similarities, the location of the radical-cationic site on the nonbonding oxygen orbitals of the ketone rationalizes the formation of the acetylium cation (m/z 43.0178) through radical-initiated α-cleavage. kobv.de
The following table summarizes the characteristic EI-MS fragmentation data for related compounds.
| Compound | Key Fragment (m/z) | Proposed Structure/Loss | Reference |
| Ethyl 3-(2-chlorophenyl)-propenoate | [M-63]⁺ | Loss of C₂H₄ and Cl• | nih.gov |
| 3-(2-fluorophenyl)-propenoate ethyl ester | 166 | 2-fluorocinnamic acid ion | nih.gov |
| 3-(2-fluorophenyl)-propenoate ethyl ester | 149 | 2-fluorocinnamoylium ion | nih.gov |
| Methylated Warfarin Derivatives | 43.0178 | Acetylium cation | kobv.de |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is an indispensable tool for the precise determination of the three-dimensional arrangement of atoms within a crystalline solid, providing detailed information on molecular conformation, bond geometries, and intermolecular interactions.
Determination of Molecular Conformation and Bond Geometries
For the related compound, methyl (Z)-2-chloro-3-(2-methoxycarbonylphenyl)prop-2-enoate, X-ray diffraction analysis revealed a monoclinic crystal system with the space group P2/c. researchgate.net The propenoate C=C bond adopts a Z configuration, and the propenoate C=O and C=C groups are nearly coplanar, with a C=C—C=O torsion angle of 172.4(3)°. researchgate.net However, the π systems of the aromatic ring and the chloropropenoate substituent are not coplanar, exhibiting a dihedral angle of 51.5(1)°. researchgate.net This non-coplanarity is attributed to steric hindrance between the propenoate hydrogen atom and the ortho-methoxycarbonyl group on the aromatic ring. researchgate.net
In the case of ethyl (2Z)-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate, the molecule is essentially planar, with an r.m.s. deviation of 0.065 Å. researchgate.net The slight twisting of the substituents on the propenoate backbone is indicated by the dihedral angles of the p-nitrophenyl group (3.69(4)°) and the ethyl ester group (3.3(1)°) with the propenoate plane. researchgate.net
The table below presents selected crystallographic data for related compounds.
Analysis of Intermolecular Interactions, including Hydrogen Bonding and π-Stacking
The crystal packing and stability of these compounds are governed by a network of intermolecular interactions. In the structure of ethyl (2Z)-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate, the molecular structure is stabilized by an intramolecular O—H⋯O hydrogen bond. researchgate.net The crystal packing is characterized by parallel sheets when viewed along the b-axis, and the structure is further stabilized by two weak C—H⋯O hydrogen bond interactions, forming a graph-set motif of R4(26). researchgate.net
For methyl (Z)-2-chloro-3-(2-methoxycarbonylphenyl)prop-2-enoate, even in its non-coplanar conformation, the distance between the ortho C=O group and a hydrogen atom (2.40 Å) is less than the sum of their van der Waals radii (2.65 Å), indicating a significant intramolecular interaction. researchgate.net
Resolution of Enol-Keto Tautomerism in Crystal Structures
X-ray crystallography can definitively establish the predominant tautomeric form in the solid state. The crystal structure of ethyl (2Z)-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate clearly shows the molecule exists in the enol tautomeric form. This is evidenced by a characteristic intramolecular hydrogen bond between the hydroxyl group (O1) and the carbonyl oxygen (O2), with a distance of 2.603(2) Å. researchgate.net
Computational studies on 2-(2-hydroxyphenyl)-1-azaazulene, a related system exhibiting tautomerism, reveal that the enol form is thermodynamically and kinetically more stable than the keto tautomer in both the gas phase and in ethanol. nih.gov The calculated donor-acceptor distance (O1–N1) of 2.59 Å in the enol form is in excellent agreement with the experimental value of 2.58 Å. nih.gov In the keto tautomer, a stronger resonance-assisted hydrogen bond (RAHB) is predicted, with a shorter donor-acceptor distance of 2.49 Å. nih.gov
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for verifying the purity of synthesized compounds and for their isolation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC) for Purity Confirmation
While specific HPLC data for this compound was not found in the provided search results, the use of flash chromatography for the purification of related compounds is well-documented. For instance, methyl (2E)-3-phenylprop-2-enoate was purified by flash chromatography on silica (B1680970) gel using a 10% ethyl acetate (B1210297) in hexanes eluent. rsc.org Similarly, the purification of 1,2-Bis(phenyl)-2-oxoethyl (2E)-3-phenylprop-2-enoate was achieved using flash chromatography on silica gel with the same mobile phase. rsc.org The purity of commercially available related compounds is often stated, for example, methyl (2E)-3-(2-methoxyphenyl)-2-phenylprop-2-enoate is available at 95% purity. sigmaaldrich.com
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective analytical technique for monitoring the progress of chemical reactions, such as the esterification process to form this compound. orgsyn.org It allows for the qualitative assessment of the consumption of starting materials and the formation of the product.
In a typical setup, a small aliquot of the reaction mixture is spotted onto a TLC plate, which consists of a solid adsorbent, most commonly silica gel, coated on a supportive backing like glass or aluminum. miamioh.edu The plate is then developed in a sealed chamber containing a suitable mobile phase, a solvent or a mixture of solvents. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. researchgate.net
For aromatic acrylates like this compound, a common stationary phase is silica gel 60 F254, which contains a fluorescent indicator that allows for the visualization of spots under UV light (254 nm). The choice of the mobile phase is critical for achieving good separation between the starting materials (e.g., o-cresol (B1677501) and acryloyl chloride) and the product. A mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate is frequently employed. The polarity of the mobile phase can be adjusted to optimize the separation and the Retention Factor (Rf) values of the spots. An ideal Rf value for the product is typically in the range of 0.3-0.5 for effective monitoring.
The progress of the reaction can be monitored by spotting the reaction mixture at different time intervals on a TLC plate, alongside the starting materials as references. As the reaction proceeds, the spot corresponding to the starting materials will diminish in intensity, while a new spot corresponding to the product, this compound, will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.
For visualization, in addition to UV light, chemical staining agents can be used. A potassium permanganate (B83412) (KMnO₄) stain is a general-purpose visualization agent that reacts with compounds that can be oxidized, appearing as yellow or brown spots on a purple background. researchgate.net
A summary of typical TLC conditions for monitoring the synthesis of a related aromatic acrylate is provided in the table below.
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Ethyl acetate/n-hexane (1:2 v/v) mdpi.com |
| Visualization | UV light (254 nm), Potassium Permanganate (KMnO₄) stain |
| Application | Monitoring the esterification of 2-methylcinnamic acid with 4-methoxyphenethyl alcohol. mdpi.com |
Flash Column Chromatography for Product Purification
Following the completion of the synthesis of this compound, as confirmed by TLC, the crude product mixture often requires purification to remove unreacted starting materials, catalysts, and by-products. Flash column chromatography is a widely used and efficient technique for the purification of organic compounds on a preparative scale. libretexts.org This method is faster than traditional column chromatography as it utilizes positive pressure, typically from an inert gas like nitrogen or compressed air, to force the mobile phase through the stationary phase. orgsyn.org
The stationary phase of choice for the purification of moderately polar compounds like this compound is typically silica gel (200-400 mesh). The selection of the eluent (mobile phase) is crucial for successful separation and is often guided by the results obtained from the TLC analysis. A solvent system that provides a good separation of the desired product from its impurities on the TLC plate is a good starting point for flash column chromatography. For aromatic acrylates, a gradient elution with a mixture of n-hexane and ethyl acetate is commonly used. The purification process starts with a lower polarity eluent to first wash out non-polar impurities, and then the polarity is gradually increased to elute the product.
The crude product is typically dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. This dry-loading method is often preferred as it can lead to better separation. The silica gel with the adsorbed sample is then carefully added to the top of the packed column.
Fractions are collected as the eluent passes through the column, and these are analyzed by TLC to identify which fractions contain the pure product. The fractions containing the pure this compound are then combined, and the solvent is removed under reduced pressure to yield the purified compound.
Below is a table summarizing the typical conditions for the purification of a related aromatic acrylate using flash column chromatography.
| Parameter | Description |
| Stationary Phase | Silica gel (e.g., 200-300 mesh) sigmaaldrich.com |
| Mobile Phase (Eluent) | Gradient of ethyl acetate in n-hexane (e.g., starting from a low percentage of ethyl acetate and gradually increasing) |
| Loading Method | Dry loading (adsorbing the crude product onto silica gel) |
| Detection | TLC analysis of collected fractions |
| Application | Purification of the crude product from the synthesis of aromatic acrylates. mdpi.com |
Computational Chemistry and Theoretical Modeling of 2 Methylphenyl Prop 2 Enoate Systems
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the calculation of a molecule's electronic structure. From this, a wealth of properties can be derived, including the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. These parameters are crucial for predicting a molecule's reactivity. For instance, the HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.
While specific DFT studies on 2-Methylphenyl prop-2-enoate are not readily found, general knowledge of related acrylate (B77674) compounds suggests that the electronic properties would be influenced by the interplay between the electron-withdrawing acrylate group and the electron-donating methylphenyl group. The precise impact of the ortho-methyl substituent on the phenyl ring on the electronic distribution and reactivity would be a key area for future DFT investigations.
Molecular Dynamics Simulations for Conformational Analysis and Solution-Phase Behavior
Molecular Dynamics (MD) simulations offer a way to observe the motion of atoms and molecules over time, providing a dynamic picture of their behavior. For this compound, MD simulations could elucidate its conformational landscape, revealing the most stable arrangements of the phenyl and acrylate groups relative to each other. This is particularly important given the rotational freedom around the ester linkage and the bond connecting the phenyl ring to the acrylate moiety.
Furthermore, MD simulations can model the behavior of the compound in different solvents, predicting how it interacts with solvent molecules and how its conformation might change. This information is vital for understanding its solubility, aggregation tendencies, and behavior in a solution-phase reaction.
Quantum-Chemical Simulations for Tautomeric Equilibria and Isomer Stability
Quantum-chemical simulations are essential for studying phenomena like tautomerism, where a molecule can exist in two or more interconvertible forms. While significant tautomerism is not immediately obvious for the ground state of this compound, these methods would be critical for investigating the relative stabilities of any potential isomers or for studying the molecule in its excited states. The stability of cis-trans isomers related to the prop-2-enoate double bond could also be quantitatively assessed using these high-level computational methods.
Theoretical Frameworks for Molecular Sensor Design and Performance Prediction
The design of molecular sensors often relies on understanding how a host molecule's properties, particularly its electronic and optical properties, change upon binding with a specific guest molecule or ion. Theoretical frameworks, often built upon DFT and other quantum chemical methods, can be used to predict these changes. For this compound to function as a molecular sensor, a clear and measurable response, such as a change in fluorescence or absorption spectrum, would need to occur upon interaction with an analyte. Computational modeling could screen potential analytes and predict the magnitude of the sensing response, thereby guiding the experimental design of sensors based on this scaffold.
In Silico Approaches for Predicting Chemical Properties and Reaction Outcomes
In silico methods encompass a broad range of computational techniques used to predict chemical properties and the outcomes of chemical reactions. For this compound, these approaches could be used to estimate a variety of physicochemical properties, such as its boiling point, vapor pressure, and octanol-water partition coefficient. Furthermore, computational models can predict the likely products and transition states of reactions involving the acrylate moiety or the aromatic ring, offering insights into its synthetic accessibility and potential degradation pathways.
While the direct computational exploration of this compound is an area ripe for future research, the foundational principles of computational chemistry provide a clear roadmap for how such investigations could be conducted to unlock a deeper understanding of this chemical compound.
Advanced Applications and Functional Materials Research Derived from 2 Methylphenyl Prop 2 Enoate
Polymer Science and Engineering
In the realm of polymer science, 2-methylphenyl prop-2-enoate is utilized to create polymers with tailored thermal, mechanical, and chemical properties. The aromatic nature and substitution pattern of the cresyl group are key to its function in these materials.
Development of Advanced Polymers with Enhanced Thermal Stability and Chemical Resistance
The polymerization of this compound leads to the formation of poly(this compound). The inherent rigidity and bulkiness of the 2-methylphenyl side group are expected to restrict the thermal motion of the polymer chains, thereby enhancing the polymer's thermal stability compared to its aliphatic counterparts. The degradation of polyacrylates typically occurs via mechanisms like main-chain scission and side-chain reactions. researchgate.net For poly(alkyl methacrylates), thermal stability is known to be influenced by the molecular weight and the chemical structure of the side-chain alkyl group. polychemistry.commdpi.com For example, poly(stearyl acrylate) begins to degrade in the range of 280-456 °C, while poly(2-ethyl hexyl acrylate) shows degradation between 250 °C and 450 °C, depending on the analytical conditions. ijeas.orgnih.govmdpi.com
The introduction of an aromatic ring in the side chain, as in poly(this compound), generally increases thermal stability. A study on poly(eugenyl-2-hydroxypropyl methacrylate), which contains a bulky aromatic eugenol (B1671780) substituent, demonstrated significantly higher thermal stability compared to standard poly(methyl methacrylate) (PMMA), with decomposition starting at 340 °C. mdpi.com This suggests that poly(this compound) would also exhibit robust thermal performance. Thermogravimetric analysis (TGA) is the standard technique used to measure this property, determining the temperature at which weight loss occurs. nih.govyoutube.commdpi.com
In addition to thermal stability, the chemical structure contributes to chemical resistance. Acrylate (B77674) polymers are generally recognized for their good resistance to various chemicals and environmental factors like sunlight and hydrolysis. polychemistry.comresearchgate.net The hydrophobic nature of the phenyl ring in poly(this compound) would further enhance its resistance to aqueous media compared to more hydrophilic polyacrylates.
Table 1: Comparison of Thermal Degradation Onset Temperatures for Various Polyacrylates and Polymethacrylates
| Polymer | Monomer Structure | Degradation Onset/Range (°C) | Key Structural Feature |
| Poly(methyl methacrylate) (PMMA) | Methyl Methacrylate (B99206) | >200 | Small ester group mdpi.com |
| Poly(2-ethylhexyl methacrylate) | 2-Ethylhexyl Methacrylate | ~200-400 | Branched alkyl chain polychemistry.com |
| Poly(2-ethyl hexyl acrylate) (P2EHA) | 2-Ethyl Hexyl Acrylate | ~250-370 | Branched alkyl chain nih.govmdpi.com |
| Poly(stearyl acrylate) (PSA) | Stearyl Acrylate | ~280-456 | Long linear alkyl chain ijeas.org |
| Poly(isobornyl methacrylate) (PIBMA) | Isobornyl Methacrylate | >300 | Bulky alicyclic group dergi-fytronix.com |
| Poly(eugenyl-2-hydroxypropyl methacrylate) (PEUGMA) | Eugenyl-2-hydroxypropyl Methacrylate | ~340 | Bulky aromatic group mdpi.com |
| Poly(this compound) | This compound | Est. >300 | Aromatic ring with ortho-substituent |
Note: The value for Poly(this compound) is an estimate based on the trend that bulky aromatic side groups increase thermal stability.
Synthesis of Copolymers and Blends for Specific Material Properties
To fine-tune material properties for specific applications, this compound can be copolymerized with other monomers or blended with other polymers. Copolymerization, particularly with common monomers like styrene (B11656) or other acrylates, is a versatile strategy. google.commdpi.com
For instance, styrene-acrylic copolymers are widely used because they combine the hydrophobicity and durability of styrene with the flexibility and weatherability of acrylates. mcpolymers.com The copolymerization of styrene with acrylates like n-butyl acrylate has been extensively studied, with monomer reactivity ratios determining the final polymer composition and structure. cmu.edu Introducing this compound into such a system would be expected to increase the glass transition temperature (Tg) and enhance thermal stability due to its bulky structure. mcpolymers.com
Blending poly(this compound) with other engineering thermoplastics is another effective method to create materials with synergistic properties. Miscible blends often exhibit properties that are an average of the components. specialchem.com
Blends with PMMA: Blending with poly(methyl methacrylate) could be used to modify optical properties and mechanical strength.
Blends with Polycarbonate (PC): Polycarbonate is known for its exceptional impact strength and high heat resistance (stable up to 135°C). specialchem.commdpi.com A blend of poly(this compound) with PC could result in a material with high toughness, good thermal stability, and specific surface properties imparted by the acrylate polymer. specialchem.com
The properties of these copolymers and blends are highly dependent on the ratio of the components and the synthesis method, such as emulsion or solution polymerization. mdpi.comresearchgate.net
Table 2: Strategies for Modifying Polymer Properties using this compound
| Modification Type | Partner Material(s) | Target Property Enhancement | Underlying Principle |
| Copolymerization | Styrene | Durability, Water Resistance, High Tg | Combination of hydrophobic styrene and bulky cresyl acrylate units in a single polymer chain. mcpolymers.com |
| Copolymerization | Methyl Methacrylate, Butyl Acrylate | Flexibility, Adhesion, Tg Control | Tailoring the balance of "hard" (styrene, cresyl acrylate) and "soft" (butyl acrylate) monomers. researchgate.net |
| Blending | Poly(methyl methacrylate) (PMMA) | Mechanical Strength, Optical Clarity | Physical mixing of two compatible polymer chains to achieve intermediate properties. usak.edu.tr |
| Blending | Polycarbonate (PC) | Impact Strength, Heat Resistance | Combining the toughness of PC with the specific properties of the polyacrylate. specialchem.com |
Structure-Property Relationship Studies in Polymeric Systems
The properties of a polymer are intrinsically linked to its chemical structure at the monomer level. nih.gov For polymers of this compound, the key structural features influencing its properties are the acrylate backbone, the phenyl ring, and the ortho-positioned methyl group.
Glass Transition Temperature (Tg): The Tg is a critical property defining the transition from a rigid, glassy state to a more flexible, rubbery state. youtube.comyoutube.com The bulky and rigid 2-methylphenyl side group severely restricts the rotation of the polymer backbone. This leads to a significantly higher Tg compared to polyacrylates with flexible, linear alkyl side chains (e.g., poly(n-butyl acrylate)). This effect is well-documented in poly(meth)acrylates, where bulky side groups increase Tg. mdpi.commdpi.com
Mechanical Properties: The rigidity of the phenyl ring contributes to a higher modulus and hardness in the resulting polymer. The ortho-methyl group can further enhance stiffness due to steric hindrance, preventing the polymer chains from packing closely, which may also influence properties like brittleness.
Crystallinity: While many poly(n-alkyl acrylates) with long side chains can exhibit side-chain crystallization, the irregular shape of the 2-methylphenyl group is likely to inhibit any significant crystalline ordering. researchgate.netresearchgate.net This would result in a predominantly amorphous polymer, which is typical for polymers with bulky, non-symmetrical side groups. dergi-fytronix.com This amorphous nature is crucial for applications requiring optical transparency.
By systematically comparing the properties of poly(this compound) with its isomers (poly(3-methylphenyl prop-2-enoate) and poly(4-methylphenyl prop-2-enoate)) and with unsubstituted poly(phenyl acrylate), researchers can isolate the specific effects of the methyl group's position on chain packing, intermolecular forces, and macroscopic properties.
Molecular Sensors and Probes
The principles of polymer design using this compound can be extended to the creation of functional materials like molecular sensors. While not a sensor itself, it can be integrated into a polymer matrix that hosts a sensory component, influencing its performance through a defined microenvironment.
Fabrication and Evaluation of Fluorescent Viscosity Sensors
A key class of fluorescent sensors are "molecular rotors," which are probes whose fluorescence is highly dependent on the viscosity of their local environment. nih.govrsc.org These sensors typically operate via a mechanism involving Twisted Intramolecular Charge Transfer (TICT). nih.gov Upon photoexcitation, the molecule attempts to relax by rotating around a chemical bond. In low-viscosity environments, this rotation is fast and provides a non-radiative decay pathway, resulting in weak fluorescence. In high-viscosity environments, this rotation is hindered, forcing the molecule to relax via the radiative pathway, leading to a strong increase in fluorescence intensity. mdpi.comnih.gov
A functional viscosity sensor could be fabricated by copolymerizing this compound with a fluorescent acrylate monomer, such as Fluorescein O-acrylate. medchemexpress.comsigmaaldrich.com This fluorescent monomer acts as the molecular rotor.
Hypothetical Fabrication Process:
Monomer Synthesis: Synthesis of this compound and a fluorescent monomer like Fluorescein O-acrylate. sigmaaldrich.comrsc.org
Copolymerization: Free-radical polymerization of this compound with a small molar percentage of the fluorescent acrylate monomer. The polymerization could be performed in solution to create a functional polymer. koreascience.kr
Evaluation: The resulting copolymer is dissolved in a series of solvents with known, varying viscosities (e.g., methanol-glycerol mixtures). The fluorescence emission spectra are recorded for each solution. A calibration curve is generated by plotting fluorescence intensity versus viscosity, which follows the Förster-Hoffmann equation: log(I) = x log(η) + C, where I is the fluorescence intensity, η is the viscosity, and x and C are constants. mdpi.com
Impact of Molecular Structure on Sensor Emission Wavelength, Fluorescence Intensity, and Sensitivity
The performance of the hypothetical polymer sensor described above is directly tied to its molecular structure, specifically the interplay between the this compound units and the integrated fluorescent monomer.
Emission Wavelength: The maximum emission wavelength is primarily a property of the chosen fluorophore (e.g., fluorescein). sigmaaldrich.com However, the polarity of the microenvironment created by the surrounding polymer matrix can cause minor shifts (solvatochromism). The relatively nonpolar aromatic groups of the poly(this compound) matrix would create a specific local environment for the dye.
Fluorescence Intensity and Sensitivity: This is where the structure of the this compound units has the most significant impact. The bulky, rigid side groups create a polymer matrix with a high intrinsic microscopic viscosity. This rigid environment restricts the non-radiative decay pathways of the fluorescent comonomer even at low macroscopic viscosity, potentially leading to a high baseline fluorescence. The sensitivity of the sensor (x in the Förster-Hoffmann equation) is determined by how effectively the matrix modulates the rotation of the fluorophore in response to changes in the bulk medium's viscosity. mdpi.com By altering the copolymer ratio—changing the concentration of this compound relative to the fluorescent monomer—one can tune the sensor's sensitivity and dynamic range. A higher density of bulky cresyl groups would create a more restrictive environment, potentially increasing sensitivity to small changes in viscosity.
Table 3: General Characteristics of Molecular Rotor-Based Viscosity Sensors
| Characteristic | Description | Relevance to a Poly(this compound) System |
| Sensing Mechanism | Hindered intramolecular rotation (e.g., TICT) in viscous media enhances fluorescence quantum yield. nih.govrsc.org | The rigid polymer matrix formed from this compound units would serve to hinder the rotation of a copolymerized fluorescent monomer. |
| Typical Fluorophores | Donor-π-Acceptor structures; common cores include BODIPY, Cyanine, Coumarin, Fluorescein. nih.govmedchemexpress.comresearchgate.net | A fluorescent acrylate monomer (e.g., Fluorescein O-acrylate) would be copolymerized into the main polymer chain. sigmaaldrich.com |
| Readout | Increase in fluorescence intensity or fluorescence lifetime with increasing viscosity. researchgate.net | The sensor's fluorescence would increase as the viscosity of the surrounding medium increases. |
| Sensitivity (x-value) | The exponent in the Förster-Hoffmann equation, indicating the degree of fluorescence change with viscosity. mdpi.com | The x-value would be determined by the copolymer composition and the specific interactions between the polymer matrix and the fluorophore. |
Building Blocks for Complex Chemical Architectures
The bifunctional nature of this compound, possessing both a polymerizable acrylate unit and a modifiable phenolic ring, makes it an attractive monomer for creating intricate and functional macromolecular structures.
Precursors for Synthesizing Natural Product Analogues and Bioactive Scaffolds
The synthesis of analogues to natural products is a cornerstone of medicinal chemistry, aiming to replicate or enhance the therapeutic properties of naturally occurring compounds. nih.govnih.govmdpi.comresearchgate.net The structural motifs present in this compound make it a promising precursor for generating libraries of such analogues. The cresol (B1669610) moiety is a common feature in many natural products, and the acrylate group provides a handle for polymerization or further chemical modification.
In the realm of tissue engineering, bioactive scaffolds are crucial for promoting cell growth and tissue regeneration. nih.govmdpi.com These scaffolds are often composed of biodegradable polymers. nih.gov While materials like polycaprolactone (B3415563) (PCL) are widely used, they sometimes lack the desired bioactivity. nih.gov The incorporation of bioactive molecules or specific chemical functionalities can significantly enhance their performance. nih.govyoutube.com Polymers derived from this compound could offer a pathway to such "bioactivated" scaffolds. The phenolic group, for instance, is known to exhibit antioxidant and antimicrobial properties, which could be beneficial for wound healing applications.
The development of bioactive scaffolds often involves creating a porous structure to facilitate cell infiltration and nutrient transport. mdpi.comyoutube.com Techniques like solvent-casting particulate-leaching or freeze-drying are commonly employed to create these architectures. mdpi.comyoutube.com A hypothetical polymer of this compound could be processed using similar methods to create scaffolds whose properties could be tuned by copolymerization with other monomers.
Table 1: Potential Bioactive Scaffolds Derived from this compound
| Scaffold Component | Potential Bioactive Function | Relevant Research Context |
| Poly(this compound) | Antioxidant, Antimicrobial | Phenolic compounds in natural products nih.gov |
| Copolymer with Lactic Acid | Biodegradability, Mechanical Support | Degradable polymers in tissue engineering nih.gov |
| Composite with Hydroxyapatite | Osteoconductivity | Bioactive glass in polymer scaffolds nih.govyoutube.com |
Design and Synthesis of Novel Molecular Hybrids
Molecular hybrids are compounds that combine two or more distinct chemical entities to achieve synergistic or novel properties. rsc.org The synthesis of hybrid organic-inorganic nanocomposites, for example, is a burgeoning field in materials science. rsc.org this compound is an ideal candidate for the organic component in such hybrids.
Through polymerization, it can form a robust polymer matrix, while the cresol ring can be functionalized to interact with or bind to inorganic nanoparticles. This could lead to the development of materials with enhanced thermal stability, mechanical strength, or unique electronic properties. For instance, a carboxylated version of a cresol novolac epoxy acrylate resin has been synthesized, demonstrating the feasibility of modifying such structures for specific applications like anisotropic conductive adhesives. researchgate.net
Catalysis and Nanocatalyst Development
The use of polymeric supports for catalysts is a well-established strategy to improve their stability, recoverability, and efficiency. mdpi.commdpi.comopenaccessjournals.com This approach combines the catalytic activity of a metal complex with the processability and robustness of a polymer.
Integration into Heterogeneous Catalyst Supports
Polymers derived from acrylic monomers, such as poly(ethylene co-acrylic acid), have been successfully used as supports for catalysts in olefin polymerization. researchgate.net By analogy, poly(this compound) could serve as a novel support material. The polymer backbone would provide a stable framework, while the pendant 2-methylphenyl groups could be functionalized to anchor catalytic metal centers. This would create a heterogeneous catalyst, which can be easily separated from the reaction mixture, a significant advantage in industrial processes.
The synthesis of such a supported catalyst would likely involve the polymerization of this compound, followed by a chemical modification step to introduce ligands capable of binding to a desired metal.
Investigation of Catalyst Performance and Recyclability
A key advantage of heterogeneous catalysts is their potential for recyclability. openaccessjournals.comacs.org The performance of a catalyst supported on poly(this compound) would need to be evaluated in terms of its activity, selectivity, and stability over multiple reaction cycles. For example, in the oxidation of phenols, supported copper(II) polymer catalysts have shown promise. mdpi.com
Table 2: Hypothetical Catalyst System Based on Poly(this compound)
| Catalyst Component | Function | Key Performance Metric |
| Poly(this compound) | Support Matrix | Mechanical and Thermal Stability |
| Functionalized Pendant Group | Ligand for Metal Center | Catalyst Loading Capacity |
| Metal Nanoparticle (e.g., Pd, Ni) | Active Catalytic Site | Reaction Conversion Rate, Selectivity |
| Cross-linking Agent | Enhances Recyclability | Catalyst Leaching |
Exploration of Optical Nonlinearities in Materials Science
Materials with nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including optical switching and frequency conversion. rsc.orgjhuapl.edu Organic polymers have emerged as a promising class of NLO materials due to their large and fast nonlinear optical responses. researchgate.netresearchgate.net
The NLO properties of organic molecules are often associated with the presence of electron donor and acceptor groups within a conjugated system. While this compound itself does not possess a strong intrinsic NLO response, it can be a valuable component in the design of NLO-active polymers. The polymer backbone derived from the acrylate moiety can serve as a scaffold, and the cresol ring can be functionalized with chromophores that exhibit a strong NLO response.
Furthermore, the creation of poled polymers, where the chromophores are aligned in a non-centrosymmetric manner, is a common technique to induce second-order NLO effects. rsc.org A polymer system based on this compound could be subjected to an electric field poling process to align appended NLO chromophores, thus creating a material with a significant macroscopic NLO response. The study of such materials would involve characterizing their hyperpolarizability and assessing their potential for use in electro-optic devices. mdpi.com
Third-Order Optical Nonlinearity Studies in Polymer Composites
Third-order nonlinear optics is a field of significant research interest due to its potential applications in all-optical switching, optical computing, and optical limiting. The third-order nonlinear optical susceptibility, denoted as χ⁽³⁾, is a key parameter that quantifies the nonlinear response of a material to an intense light field. Materials with large χ⁽³⁾ values are actively sought for the development of next-generation photonic and optoelectronic devices. ucf.edu
Polymers are considered promising candidates for nonlinear optical materials due to their structural flexibility, ease of processing, and the ability to tailor their properties through synthetic chemistry. The incorporation of specific functional groups or chromophores into a polymer backbone can significantly enhance its third-order nonlinear optical response. Aromatic moieties, with their delocalized π-electron systems, are known to contribute to enhanced optical nonlinearities.
In the context of polyacrylates, the presence of an aromatic group, such as the 2-methylphenyl group in poly(this compound), could theoretically contribute to the material's third-order nonlinear optical properties. The phenyl ring provides a source of polarizable electrons that can interact with an applied optical field, potentially leading to a measurable nonlinear response.
However, a comprehensive review of publicly available scientific literature and research databases reveals a significant gap in the experimental investigation of the third-order optical nonlinearity of polymer composites specifically derived from this compound. While extensive research exists on the nonlinear optical properties of various other polymers and polymer composites, including those based on different acrylate and methacrylate monomers, specific data, detailed research findings, and data tables for polymer composites of this compound are not present in the available literature.
For the purpose of comparison and to provide context within the broader field of polymer nonlinear optics, the following table summarizes the third-order nonlinear optical susceptibilities of some representative polymers and materials, as reported in various studies. It is crucial to note that these values are for materials other than poly(this compound) composites and are provided for illustrative purposes only.
Table 1: Third-Order Nonlinear Optical Susceptibilities of Various Materials
| Material | Third-Order Susceptibility (χ⁽³⁾) (esu) | Measurement Wavelength (nm) | Reference |
| Polydiacetylene (blue form) | 10⁻⁹ - 10⁻¹⁰ | 532 | researchgate.net |
| Polydiacetylene (orange form) | 10⁻¹⁰ - 10⁻¹¹ | 532 | researchgate.net |
| Fluorinated poly(p-phenylenevinylene) copolymer | (6 ± 2) x 10⁻¹⁰ | 1064 | nih.gov |
The lack of specific data for this compound highlights a potential area for future research. Investigating the synthesis of high-optical-quality films of poly(this compound) and its composites, followed by characterization of their nonlinear optical properties using techniques such as Z-scan or third-harmonic generation, could yield valuable insights into the structure-property relationships governing third-order nonlinearities in aromatic acrylate polymers. Such studies would be essential to determine the potential of this specific material for applications in photonics and other advanced technologies.
Future Directions and Emerging Research Avenues
Development of Sustainable and Environmentally Benign Synthetic Routes
The chemical industry is increasingly focusing on green and sustainable manufacturing processes. For acrylate (B77674) esters like 2-Methylphenyl prop-2-enoate, this translates into developing synthetic routes that minimize environmental impact and utilize renewable resources.
Current research in the broader field of ester synthesis highlights several promising strategies. One approach involves the use of bio-based feedstocks. For instance, a novel, environmentally benign protocol has been developed for the synthesis of vinyl ester resins using glycerin, a waste product from biodiesel manufacturing, as a primary precursor. rsc.org This strategy not only utilizes a waste stream but also opens avenues for producing valuable resins through sustainable routes. rsc.org
Another key area is the use of greener reagents and reaction conditions. Researchers have successfully synthesized acrylic acid and its esters from acrolein using hydrogen peroxide as a green oxidant, which produces only water as a by-product. maastrichtuniversity.nl These reactions are often catalyzed by organoselenium compounds under mild and neutral conditions, reducing the high energy consumption associated with traditional gas-phase oxidation. maastrichtuniversity.nl Furthermore, the development of low-temperature esterification processes, operating between 20°C and 80°C, allows for the production of low-color residue acrylate esters, which is particularly important for applications requiring high purity and optical clarity. google.com The use of water as a reaction medium, eliminating the need for organic solvents, represents a significant step towards sustainable synthesis, as demonstrated in metal-free synthetic routes for other complex molecules. acs.org
| Sustainable Approach | Description | Potential Advantage for this compound Synthesis | Reference |
|---|---|---|---|
| Bio-based Feedstocks | Utilizing renewable starting materials, such as glycerin from biodiesel waste, to synthesize chemical precursors. | Reduces reliance on fossil fuels and valorizes waste streams. | rsc.org |
| Green Oxidants | Employing environmentally friendly oxidizing agents like hydrogen peroxide (H₂O₂) in oxidation steps. | Minimizes hazardous by-products, with water being the primary side product. | maastrichtuniversity.nl |
| Mild Reaction Conditions | Conducting reactions at lower temperatures and pressures. | Reduces energy consumption and can improve selectivity. | maastrichtuniversity.nlgoogle.com |
| Aqueous Synthesis | Using water as the reaction solvent instead of organic solvents. | Enhances safety, reduces cost, and simplifies purification. | acs.org |
High-Throughput Screening for Novel Derivative Discovery
The discovery of novel derivatives of this compound with tailored properties can be significantly accelerated through high-throughput experimentation (HTE). HTE techniques enable the rapid, parallel screening of large arrays of chemical reactions, making it possible to explore a vast chemical space efficiently. acs.org
This approach has proven effective not only for optimizing reaction conditions but also for discovering entirely new chemical transformations. acs.org For instance, a data-driven, three-layer screening strategy combining computational and experimental high-throughput methods has been used to discover novel cycloaddition reactions. acs.org In the context of this compound, HTE could be employed to screen libraries of catalysts, solvents, and reaction partners to identify conditions that yield derivatives with desired functionalities. Recently, automated synthesis platforms that integrate continuous flow chemistry with real-time monitoring via inline NMR and online SEC have been developed. rsc.org These systems allow for operator-independent, high-throughput screening of polymerizations, generating large, unbiased kinetic datasets. rsc.org
Furthermore, HTE is crucial for screening the biological or material properties of newly synthesized derivatives. For example, various novel acrylate-based derivatives have been synthesized and screened for their antiproliferative efficacy against cancer cell lines, leading to the identification of potent compounds. nih.govresearchgate.netnih.gov
| Screening Application | Methodology | Key Outcomes | Reference |
|---|---|---|---|
| Reaction Discovery | Parallel screening of catalysts, substrates, and conditions. | Identification of novel transformations and optimal reaction parameters. | acs.org |
| Polymerization Kinetics | Automated flow-based synthesis with inline NMR and online SEC monitoring. | Rapid generation of large, coherent kinetic datasets for various monomers. | rsc.org |
| Biological Activity | Synthesis of acrylate libraries followed by in vitro assays (e.g., cytotoxicity). | Discovery of lead compounds with specific biological functions, such as antiproliferative agents. | nih.govnih.gov |
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
| ML Application | Model/Technique | Function | Reference |
|---|---|---|---|
| Reaction Outcome Prediction | Machine Translation Models | Treats reactants and products as different languages to 'translate' starting materials into final products with high accuracy. | cam.ac.uk |
| Synthesis Planning | Generative Large Language Models (e.g., FLAN-T5) | Translates SMILES molecular notation into detailed procedural texts for chemical synthesis. | mdpi.com |
| Reaction Yield Prediction | Random Forest Algorithms | Predicts reaction yields when varying multiple components, aiding in optimization. | princeton.edu |
| Drug Discovery | Deep Neural Networks (DNNs), GANs, VAEs | Predicts molecular properties, assesses reaction feasibility, and aids in de novo drug design. | researchgate.net |
Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring
A deep understanding of reaction kinetics and mechanisms is crucial for controlling the synthesis of polymers from monomers like this compound. Advanced spectroscopic techniques that allow for in-situ, real-time monitoring are invaluable for this purpose. numberanalytics.com
Techniques such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are widely used to monitor polymerization reactions as they happen. numberanalytics.commonash.edu These methods can track the consumption of monomers and the formation of polymers in real-time, providing detailed insights into reaction kinetics. numberanalytics.com For example, a novel method using UV-Vis spectroscopy has been developed for the real-time monitoring of photopolymerization, offering a way to study curing kinetics in detail. researchgate.net
For more complex analyses, mass spectrometry (MS) coupled with microreactors provides a powerful tool for online monitoring. researchgate.netmonash.edu This setup allows for the quasi-continuous acquisition of data on molecular weight and polymer end groups throughout the polymerization process. monash.edu The combination of these advanced analytical techniques enables a comprehensive understanding of the polymerization of acrylate monomers, facilitating the development of materials with precisely controlled properties.
| Technique | Information Obtained | Advantages | Reference |
|---|---|---|---|
| Infrared (IR) / Near-Infrared (NIR) Spectroscopy | Monomer conversion, polymer formation. | Frequently used for real-time monitoring of bulk and solution polymerizations. | numberanalytics.commonash.edu |
| Raman Spectroscopy | Monomer consumption, reaction kinetics, molecular structure changes. | Sensitive to changes in molecular structure, suitable for in-situ analysis of bulk photopolymerizations. | numberanalytics.comresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed molecular structure, reaction dynamics, monomer conversion. | Provides detailed structural information; can be used for online monitoring in flow systems. | rsc.orgnumberanalytics.com |
| Mass Spectrometry (MS) | Polymer end groups, block copolymer composition, molecular weight distribution. | Enables determination of specific product patterns when coupled with reactors. | monash.eduresearchgate.netmonash.edu |
Exploration of Novel Polymer Architectures and Self-Assembling Systems
The functionality of polymers derived from this compound can be dramatically expanded by controlling their architecture at the molecular level. Modern synthetic techniques, particularly controlled radical polymerization (CRP) methods like Reversible Addition-Fragmentation chain Transfer (RAFT), enable the synthesis of complex polymer architectures such as block copolymers. adhesivesmag.com
These block copolymers, composed of chemically distinct polymer chains linked together, can spontaneously self-assemble into ordered nanostructures when placed in a selective solvent. acs.org This process, known as Polymerization-Induced Self-Assembly (PISA), is a powerful and efficient method for creating a variety of morphologies, including spheres, worms, and vesicles, directly during polymerization. acs.orgresearchgate.netacs.org The final morphology is dependent on factors such as the relative lengths of the polymer blocks. adhesivesmag.com
Interestingly, recent research has shown that even hydrophilic homopolymers, which would typically dissolve as single chains, can be induced to self-assemble. researchgate.net This can be achieved by using RAFT agents that attach hydrophobic end-groups to both ends of the polymer chain, creating an "ABA" type structure that mimics the behavior of amphiphilic block copolymers. researchgate.net The ability to create such a diverse range of self-assembled systems from acrylate-based polymers opens up possibilities for applications in areas like drug delivery, coatings, and advanced adhesives. adhesivesmag.comacs.org
| Polymer Architecture | Synthesis Method | Self-Assembly Process | Observed Morphologies | Reference |
|---|---|---|---|---|
| Diblock Copolymers | RAFT Dispersion Polymerization | Polymerization-Induced Self-Assembly (PISA) | Spheres, Worms, Vesicles | acs.orgresearchgate.net |
| Triblock Copolymers | Controlled Radical Polymerization (CRP) | Immiscibility between blocks leads to phase separation. | Hard and soft domains acting as physical crosslinks. | adhesivesmag.com |
| End-Functionalized Homopolymers | RAFT Polymerization with specific Chain Transfer Agents (CTAs) | Association of hydrophobic end-groups. | Complex internal polymer micelles. | researchgate.net |
Q & A
Q. How can machine learning models improve reaction optimization for this compound derivatives?
- Methodological Answer : Train models on datasets of reaction conditions (temperature, catalyst loadings) and yields. Use random forest or neural networks to predict optimal parameters. Validate with cross-validation (k-fold) and external test sets. Open-source tools like RDKit and scikit-learn facilitate feature engineering .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
